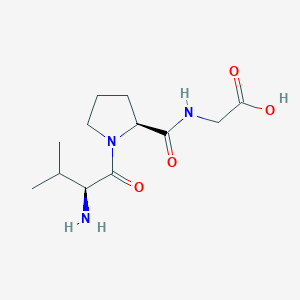
(S)-(-)-1,2-Bis(diphenylphosphino)propane
概要
説明
“(S)-(-)-1,2-Bis(diphenylphosphino)propane”, also known as dppp, is an organophosphorus compound with the formula Ph2P(CH2)3PPh2 . The compound is a white solid that is soluble in organic solvents .
Molecular Structure Analysis
The molecular weight of “this compound” is 412.4429 . The IUPAC Standard InChI is InChI=1S/C27H26P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21H,13,22-23H2 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it serves as a catalyst for the Kumada coupling reaction . It is also used as a ligand for palladium (II) catalysts to co-polymerize carbon monoxide and ethylene to give polyketones .Physical And Chemical Properties Analysis
The compound is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .科学的研究の応用
Catalysis in Polymerization Processes
Dppp has been utilized in the field of polymer chemistry, particularly in the catalysis of copolymerization processes. For instance, palladium complexes of dppp derivatives have been shown to be highly active catalysts for the room-temperature copolymerization of carbon monoxide with ethene, surpassing the activity of systems based on dppp alone under certain conditions (Doherty et al., 2002). Additionally, dppp and its derivatives have been used in the Kumada catalyst transfer polycondensation for the controlled synthesis of polyfluorenes, indicating their role in enhancing polymerization control and molecular weight management (Sui et al., 2015).
Role in Organometallic Complex Synthesis
Dppp is instrumental in the synthesis of various organometallic complexes. Studies have reported the preparation and characterization of complexes involving dppp and metals like ruthenium and silver. For example, trans-[Ru(P-P)2Cl2] complexes, where P-P includes dppp, have been synthesized and characterized, providing insights into their electrochemical properties (Al-Noaimi et al., 2013). Similarly, polynuclear silver(I) complexes with dppp have been explored for their structural, antibacterial activity, and spectroscopic properties (Yuan et al., 2016).
Applications in Medicinal Chemistry
In medicinal chemistry, dppp and its variants have been found to play a role in the development of potential anticancer agents. Phosphorescent Ir(III) complexes containing dppp ligands have been synthesized and evaluated for their antiproliferative properties, showing promising activity against cancer cells (Liu et al., 2019). This indicates the potential of dppp-containing complexes in the design of novel anticancer drugs.
Ligand Effects in Catalytic Processes
Dppp also finds use in studying the effects of ligands on catalytic processes. Its role in influencing the catalytic activity and selectivity in reactions like the copolymerization of carbon monoxide and olefins has been explored (Bianchini et al., 2007). Such studies contribute to a deeper understanding of catalysis mechanisms and the development of more efficient catalytic systems.
作用機序
Target of Action
(S)-(-)-1,2-Bis(diphenylphosphino)propane, also known as Phosphine, [(1S)-1-methyl-1,2-ethanediyl]bis[diphenyl-], is an organophosphorus compound . It is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis . The primary targets of this compound are metal ions, where it serves as a bidentate ligand forming six-membered chelate rings .
Mode of Action
The compound interacts with its targets (metal ions) by forming a chelate ring. This interaction results in the formation of metal complexes . For example, the complex dichloro (1,3-bis (diphenylphosphino)propane)nickel is prepared by combining equimolar portions of the ligand and nickel (II) chloride hexahydrate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the reactions it catalyzes. For instance, the nickel complex mentioned above serves as a catalyst for the Kumada coupling reaction . Additionally, it is also used as a ligand for palladium (II) catalysts to co-polymerize carbon monoxide and ethylene to give polyketones .
Pharmacokinetics
It is known that the compound is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .
Result of Action
The result of the compound’s action is the formation of metal complexes that can catalyze various reactions. These complexes have been used in various chemical reactions, including the Kumada coupling reaction and the co-polymerization of carbon monoxide and ethylene .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of air, as it degrades in air to the phosphine oxide . The stability and efficacy of the compound can also be affected by the type and concentration of the metal ions it interacts with .
Safety and Hazards
将来の方向性
Recent research has demonstrated that perovskite solar cells treated with 1,3-bis(diphenylphosphino)propane retained a high power conversion efficiency and exhibited superior durability after continuous operation under simulated sun illumination for more than 3,500 hours . This suggests potential future applications of the compound in the field of solar energy .
特性
IUPAC Name |
[(2S)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOBPPNNYVSJTE-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498337 | |
| Record name | [(2S)-Propane-1,2-diyl]bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67884-33-7 | |
| Record name | 1,1′-[(1S)-1-Methyl-1,2-ethanediyl]bis[1,1-diphenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2S)-Propane-1,2-diyl]bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-1,2-Bis(diphenylphosphino)-propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Biphenyl-4-YL-benzo[D]thiazole](/img/structure/B3055849.png)




![2-[[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine](/img/structure/B3055856.png)
![[(3S)-3-azaniumylbutyl]-diethylazanium](/img/structure/B3055858.png)






